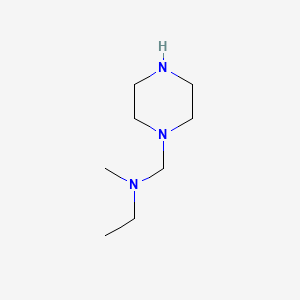
8-Methylnonanol-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylnonanol-d7 is a deuterium-labeled version of 8-Methylnonanol. It is a stable isotope-labeled compound with the molecular formula C10H15D7O and a molecular weight of 165.32. This compound is used in various scientific research applications, including metabolic research, environmental studies, and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylnonanol-d7 typically involves the incorporation of deuterium atoms into the 8-Methylnonanol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often involve the use of a suitable catalyst, such as palladium on carbon, and a deuterium source, such as deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure high yield and purity of the final product. Quality control measures are implemented to ensure the consistency and reliability of the compound for research purposes .
Chemical Reactions Analysis
Types of Reactions
8-Methylnonanol-d7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include thionyl chloride for halogenation and acetic anhydride for esterification.
Major Products Formed
Oxidation: Formation of 8-Methylnonanone or 8-Methylnonanal.
Reduction: Formation of 8-Methylnonane.
Substitution: Formation of 8-Methylnonyl halides or 8-Methylnonyl esters.
Scientific Research Applications
8-Methylnonanol-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Research: Used to study metabolic pathways in vivo in a safe manner.
Environmental Studies: Used as environmental pollutant standards for the detection of air, water, soil, sediment, and food.
Organic Chemistry: Used as a chemical reference for chemical identification, qualitative, quantitative detection, and studying reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of 8-Methylnonanol-d7 involves its use as a tracer in metabolic studies. The deuterium atoms in the compound allow researchers to track its metabolic fate in biological systems using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. This helps in understanding the metabolic pathways and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
8-Methylnonanol: The non-deuterated version of 8-Methylnonanol-d7.
8-Methylnonanone: The oxidized form of 8-Methylnonanol.
8-Methylnonanal: Another oxidized form of 8-Methylnonanol.
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it an invaluable tool for tracing and studying metabolic pathways. The presence of deuterium atoms allows for precise tracking and analysis, which is not possible with non-labeled compounds .
Properties
CAS No. |
1794760-07-8 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
165.328 |
IUPAC Name |
8,9,9,9-tetradeuterio-8-(trideuteriomethyl)nonan-1-ol |
InChI |
InChI=1S/C10H22O/c1-10(2)8-6-4-3-5-7-9-11/h10-11H,3-9H2,1-2H3/i1D3,2D3,10D |
InChI Key |
PLLBRTOLHQQAQQ-SVMCCORHSA-N |
SMILES |
CC(C)CCCCCCCO |
Synonyms |
8-Methyl-1-nonanol-d7; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Diazatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B586265.png)
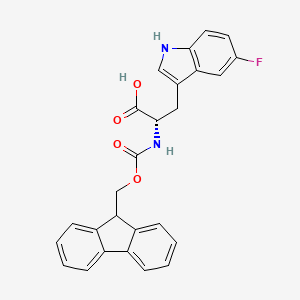
![5,7-Dichlorobenzo[d]thiazol-2-amine](/img/structure/B586269.png)
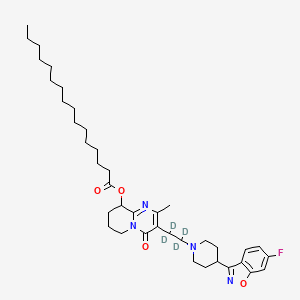
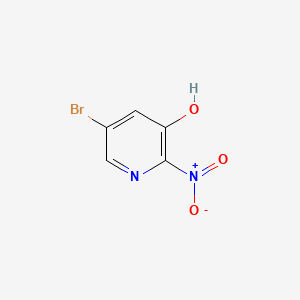
![tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B586278.png)
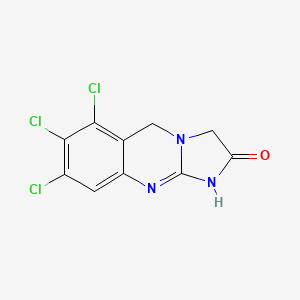
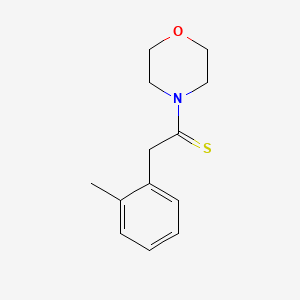
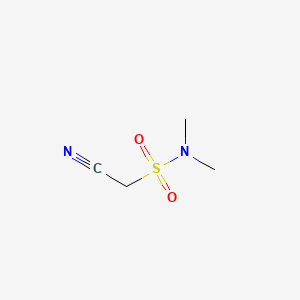
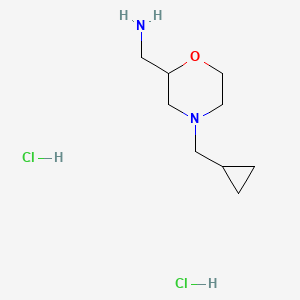
![(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B586284.png)

